molecular formula C22H18N2O3 B3007096 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-16-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B3007096
CAS No.: 921919-16-6
M. Wt: 358.397
InChI Key: YNLKNMDNIFNJEZ-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic dibenzo[b,f][1,4]oxazepin-11-one derivative intended for research applications. Compounds within this structural class have been identified as potent inhibitors of histone deacetylase (HDAC) enzymes . HDACs play a critical role in epigenetic regulation by modifying chromatin structure and controlling gene expression. The dysregulation of HDAC activity is implicated in various disease pathways, making HDAC inhibitors a significant area of investigation in oncology and neurology . This benzamide-substituted derivative shares a core structural motif with other documented HDAC inhibitors. Research into similar analogs suggests potential utility in studies focused on cellular differentiation, cell cycle arrest, and the induction of apoptosis in transformed cells . Furthermore, certain benzamide-based HDAC inhibitors have demonstrated the ability to cross the blood-brain barrier, highlighting their potential relevance for researching central nervous system (CNS) disorders, including polyglutamine expansion neurodegenerative diseases such as Huntington's disease . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-8-10-20-18(12-14)24(2)22(26)17-13-16(9-11-19(17)27-20)23-21(25)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLKNMDNIFNJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dibenzo-oxazepine core, followed by functionalization to introduce the benzamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs. The exact methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can lead to a wide variety of products, depending on the nucleophiles used.

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used in studies related to its biological activity, including potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Heterocycle Substituents (Position) Functional Group Molecular Formula Molecular Weight (g/mol) Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Target Compound) Oxazepine 8-CH₃, 10-CH₃ Benzamide C₂₃H₁₉N₂O₃ 377.4 [N/A]
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine 8-CH₃ 4-CF₃-benzamide C₂₂H₁₅F₃N₂O₃ 412.4
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide Oxazepine 8-CH₃, 10-CH₃ Methanesulfonamide C₂₂H₁₉ClN₂O₄S 442.9
1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea Oxazepine 8-CH₃, 10-CH₃ Urea C₂₀H₁₇N₃O₃ 403.4
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine 10-C₂H₅ 4-OCH₃-phenylcarboxamide C₂₃H₂₀N₂O₄S 421.1

Key Observations :

  • Heterocycle Differences : Thiazepine analogs (e.g., entries in Table 1 from ) replace the oxazepine’s oxygen with sulfur, altering electronic properties and ring flexibility. Sulfur’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in biological systems .
  • Functional Group Impact : Benzamide derivatives (target, ) exhibit stronger hydrogen-bonding capacity than sulfonamides () or ureas (), which may influence binding affinity to enzymes or receptors.

Key Observations :

  • Common Protocols : Many analogs (e.g., ) employ NaH-mediated alkylation in DMF or EDC/DMAP coupling for amide bond formation. The target compound likely follows similar steps with methyl-substituted precursors.
  • Yield Challenges : Low yields (e.g., 9% in ) highlight synthetic complexity due to steric hindrance from substituents or oxidation side reactions (e.g., 5-oxide formation in thiazepines).

Key Observations :

  • Potency Trends : Thiazepine derivatives (e.g., ML304) show higher antimalarial activity than oxazepines, possibly due to sulfur’s role in enhancing membrane permeability .
  • Substituent Optimization : Ethyl or methoxy groups (e.g., ) improve metabolic stability, while fluorinated benzamides () enhance target affinity through hydrophobic/electronic effects.

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and substituents contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a dibenzodiazepine core fused with an oxazepine ring. The presence of methyl groups at positions 8 and 10 and an oxo group at position 11 enhances its reactivity and interaction with biological targets. Its molecular formula is C23H20N2O3C_{23}H_{20}N_{2}O_{3} with a molecular weight of approximately 372.424 g/mol.

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that these compounds may act as selective antagonists at dopamine D2 receptors, which are implicated in mood regulation.
  • Anticancer Properties : Preliminary data indicates potential cytotoxic effects against certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits through modulation of neurotransmitter systems.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with various biological targets. Techniques such as molecular docking and receptor binding assays have been employed to evaluate these interactions.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of similar oxazepine derivatives in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors .

Case Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxicity of dibenzo[b,f][1,4]oxazepines against human breast cancer cell lines (MCF-7). The study reported IC50 values indicating significant cell death at micromolar concentrations . The proposed mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 3: Neuroprotection

Research published in Neuropharmacology highlighted the neuroprotective effects of related compounds on neuronal cultures subjected to oxidative stress. The study found that these compounds reduced markers of oxidative damage and improved cell viability .

Data Tables

Biological Activity Effect Observed Reference
AntidepressantReduced immobility time in forced swim test
AnticancerSignificant cytotoxicity against MCF-7 cells
NeuroprotectionReduced oxidative damage in neuronal cultures

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

  • Methodological Answer : Synthesis typically involves coupling a functionalized dibenzo[b,f][1,4]oxazepinone core with a benzamide derivative. For example, a similar compound (BT2) was synthesized by reacting 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one with diethyl pyrocarbonate under controlled conditions . Key steps include protecting reactive groups, optimizing reaction temperatures (e.g., 60–80°C), and using catalysts like DMAP. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to confirm the molecular geometry. Parameters such as R factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions. For example, ¹H NMR in DMSO-d₆ should resolve methyl (δ 1.2–1.5 ppm) and oxazepinone carbonyl (δ 170–175 ppm) signals .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to S22 ("Do not breathe dust") and S24/25 ("Avoid skin/eye contact") guidelines. Use fume hoods for synthesis, nitrile gloves, and safety goggles. Toxicity data for analogous compounds (e.g., N-hydroxy-N-phenylbenzamide) suggest handling at <1 mg/m³ airborne concentrations . Store in airtight containers at –20°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Apply triangulation by cross-validating results from multiple assays (e.g., in vitro binding vs. cellular efficacy). For instance, discrepancies in anti-inflammatory activity (e.g., IC₅₀ variations) may arise from differences in cell lines (THP-1 vs. RAW264.7) or assay conditions (serum concentration, incubation time). Normalize data using internal controls (e.g., dexamethasone for inflammation studies) and perform meta-analysis to identify confounding variables .

Q. What computational strategies are effective for studying the compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB, with molecular dynamics simulations (50–100 ns trajectories) to assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) . Density functional theory (DFT) can further elucidate electronic properties influencing reactivity.

Q. How should researchers design impurity profiling studies for this compound?

  • Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities. Reference standards (e.g., EP-grade impurities like ofloxacin N-oxide) can help identify degradation products . Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines will reveal hydrolytic or oxidative byproducts. Quantify impurities via peak area normalization against the main compound .

Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For skewed data, apply Box-Cox transformation. Bayesian hierarchical models can account for inter-animal variability in in vivo studies. Tools like GraphPad Prism or R (drc package) are recommended .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols in Advanced Molecular Technologies for dibenzo[b,f][1,4]oxazepinone derivatives .
  • Structural Validation : SCXRD parameters from Tübingen/Mainz studies (R factor = 0.044, wR = 0.119) .
  • Data Analysis : Global Research Letters’ templates for methodological rigor in experimental design .

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